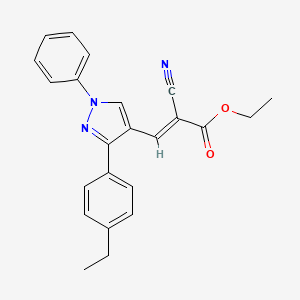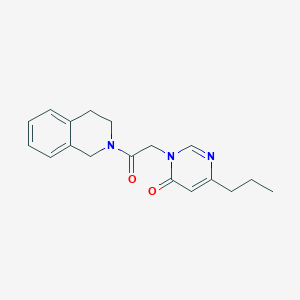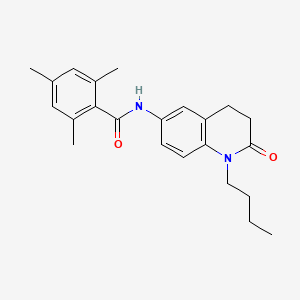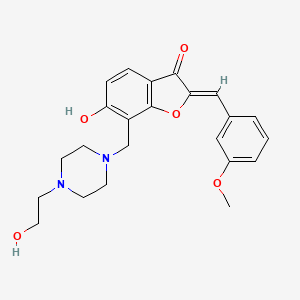
(E)-2-氰基-3-(3-(4-乙基苯基)-1-苯基-1H-吡唑-4-基)丙烯酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-ethyl 2-cyano-3-(3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate is a complex organic compound that belongs to the class of acrylates This compound is characterized by its unique structure, which includes a cyano group, an ethyl ester, and a pyrazole ring substituted with phenyl and ethyl groups
科学研究应用
(E)-ethyl 2-cyano-3-(3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its potential as a therapeutic agent for various diseases is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
Target of Action
Boronic acids and their esters, which this compound may be related to, are often used in the design of new drugs and drug delivery devices . They are particularly considered as boron-carriers suitable for neutron capture therapy .
Mode of Action
Boronic acids and their esters, which this compound may be related to, are known to participate in suzuki–miyaura (sm) coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that boronic acids and their esters, which this compound may be related to, are known to participate in sm coupling reactions . These reactions are widely applied in transition metal catalyzed carbon–carbon bond forming reactions .
Result of Action
The participation of related compounds in sm coupling reactions suggests that this compound may play a role in the formation of carbon–carbon bonds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, boronic acids and their esters are only marginally stable in water . They are also known to be environmentally benign . Therefore, the action of this compound may be influenced by factors such as pH, temperature, and the presence of other chemical species.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 2-cyano-3-(3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate typically involves multi-step organic reactions. One common method is the Knoevenagel condensation reaction, where ethyl cyanoacetate reacts with an aldehyde or ketone in the presence of a base such as piperidine or pyridine. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as column chromatography or recrystallization.
化学反应分析
Types of Reactions
(E)-ethyl 2-cyano-3-(3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, leading to the formation of amides, esters, or other substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or amines in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include carboxylic acids, reduced derivatives, and substituted amides or esters, depending on the specific reaction conditions and reagents used.
相似化合物的比较
Similar Compounds
- (E)-ethyl 2-cyano-3-(3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate
- (E)-ethyl 2-cyano-3-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate
- (E)-ethyl 2-cyano-3-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate
Uniqueness
The uniqueness of (E)-ethyl 2-cyano-3-(3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group on the phenyl ring can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.
属性
IUPAC Name |
ethyl (E)-2-cyano-3-[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-3-17-10-12-18(13-11-17)22-20(14-19(15-24)23(27)28-4-2)16-26(25-22)21-8-6-5-7-9-21/h5-14,16H,3-4H2,1-2H3/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNTYIUZWVPWNA-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)OCC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C(=O)OCC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[4-(1,1-Difluoroethyl)oxan-4-yl]methyl trifluoromethanesulfonate](/img/structure/B2505250.png)

![4-(diethylsulfamoyl)-N-{[4-(2-methoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2505252.png)


![4-methoxy-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine](/img/structure/B2505256.png)
![2-ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]aniline](/img/structure/B2505257.png)

![4-Azido-2-azabicyclo[2.1.1]hexane;hydrochloride](/img/structure/B2505262.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide](/img/structure/B2505267.png)
![3-[(oxolan-2-yl)methyl]-1-[2-(4-phenylpiperazin-1-yl)ethyl]urea](/img/structure/B2505269.png)
![4-((4-methoxyphenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2505270.png)
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2505271.png)
